2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate

描述

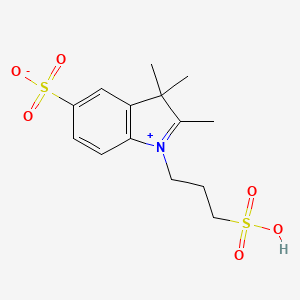

Chemical Structure and Synthesis 2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate (CAS: 76578-90-0) is a bis-sulfonated indolium salt with the molecular formula C₁₄H₁₉NO₆S₂ and a molecular weight of 361.40 g/mol . It is commonly used as a precursor for synthesizing symmetric cyanine dyes, particularly in biomedical imaging applications due to its fluorescence properties . The compound is synthesized via alkylation of 2,3,3-trimethylindolenine with 1,3-propanesultone, followed by sulfonation at the 5-position of the indole ring .

属性

CAS 编号 |

76578-90-0 |

|---|---|

分子式 |

C14H19NO6S2 |

分子量 |

361.4 g/mol |

IUPAC 名称 |

2,3,3-trimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate |

InChI |

InChI=1S/C14H19NO6S2/c1-10-14(2,3)12-9-11(23(19,20)21)5-6-13(12)15(10)7-4-8-22(16,17)18/h5-6,9H,4,7-8H2,1-3H3,(H-,16,17,18,19,20,21) |

InChI 键 |

IJNKOCJUWUUMCV-UHFFFAOYSA-N |

规范 SMILES |

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCS(=O)(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate typically involves the reaction of 2,3,3-trimethylindole with 1,3-propanesultone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonate groups .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield .

化学反应分析

Types of Reactions

2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding alcohols or amines .

科学研究应用

2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

作用机制

The mechanism of action of 2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it targets lysosomes in cells and exhibits changes in fluorescence intensity based on pH variations. This property is leveraged in cellular imaging and diagnostic applications .

相似化合物的比较

Key Properties

- Purity : >95% (HPLC) .

- Solubility : High aqueous solubility due to dual sulfonate groups.

- Fluorescence : Used in quantum yield (ΦF) calculations, with Cy5 as a reference standard (ΦF = 0.28 in water) .

Comparison with Structurally Similar Compounds

The compound belongs to a class of indolium salts modified with sulfonate groups and alkyl chains. Below is a detailed comparison with analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Solubility and Hydrophilicity: The target compound’s dual sulfonate groups confer superior water solubility compared to mono-sulfonated (e.g., 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate) or iodide-containing analogs (e.g., 1,2,3,3-Tetramethyl-5-sulfo-3H-indol-1-ium iodide) .

Counterion Effects : The potassium salt (CAS 427882-78-8) is preferred industrially for its stability and ease of handling, whereas iodide derivatives are prone to hydrolysis .

Fluorescence Tuning : Alkyl chain length (e.g., butyl in 2b) and methoxy groups redshift absorption/emission spectra, making them suitable for near-infrared applications .

Fluorescence Performance

The target compound’s fluorescence quantum yield (ΦF) is critical for imaging efficiency. When compared to Cy5 (ΦF = 0.28), its derivatives exhibit tunable ΦF values depending on substituents. For example:

生物活性

2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate, also known by its CAS number 76578-90-0, is a sulfonated indole derivative with potential biological applications. This compound has garnered interest due to its unique chemical structure and the presence of sulfonate groups, which may enhance its solubility and biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other relevant biological properties.

The molecular formula of this compound is , with a molecular weight of approximately 361.43 g/mol. It is characterized by a complex structure that includes an indole ring and multiple sulfonate groups, which contribute to its solubility in aqueous solutions .

Antimicrobial Activity

Recent studies have indicated that sulfonated indole derivatives exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.3 µg/mL |

| Escherichia coli | 12.5 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The results from an Artemia salina lethality test indicated that it possesses significant cytotoxic activity:

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer Cells | 4.31 |

| Leukemia Cells | 8.33 |

These findings highlight the potential of this compound as an anticancer agent, particularly due to its selective toxicity towards cancer cells compared to normal cells .

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in microbial and cancer cells. The sulfonate groups may enhance cellular uptake and interaction with cellular components, leading to increased efficacy against pathogens and cancer cells.

Case Studies

Several case studies have documented the efficacy of this compound in laboratory settings:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens.

- Cytotoxicity Assessment : In vitro experiments showed that treatment with varying concentrations of the compound resulted in significant apoptosis in breast cancer cells, indicating a mechanism that warrants further investigation.

常见问题

Q. What are the established synthetic routes for 2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate?

Methodological Answer: The synthesis typically involves reacting 2,3,3-trimethylindolenine with a sulfonating agent. A literature procedure describes the preparation of the intermediate 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indoleninium by reacting indoleninium salts with malondialdehyde derivatives in a polar solvent system (e.g., ethanol/water). This intermediate is further sulfonated at the 5-position using sulfonic acid derivatives under controlled pH and temperature . Key steps include:

- Purification via recrystallization or column chromatography.

- Validation of purity using HPLC or NMR.

Q. How is the molecular structure of this compound characterized?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. For example, single-crystal X-ray diffraction (SCXRD) data collected at 302 K (monochromatic Mo-Kα radiation, λ = 0.71073 Å) can resolve the indole backbone, sulfopropyl substituents, and sulfonate groups. Refinement using SHELXL (e.g., SHELX-2018) with full-matrix least-squares methods achieves R1 values < 0.04. The software suite SHELX is preferred for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures .

Advanced Research Questions

Q. How can researchers address discrepancies in reported fluorescence quantum yields (ΦF) for this compound?

Methodological Answer: Fluorescence quantum yield calculations require rigorous standardization. The formula:

compares the unknown (X) to a reference standard (s, e.g., Cy5). Key considerations:

- Solvent refractive index (n) : Use matched solvents for X and s.

- Absorbance (A) : Ensure absorbance < 0.1 at excitation wavelengths to avoid inner-filter effects.

- Instrument calibration : Validate spectrometer sensitivity using certified fluorophores. Discrepancies often arise from solvent polarity effects or aggregation; control these via dilution studies and dynamic light scattering (DLS) .

Q. What strategies optimize crystallization conditions for X-ray studies of this compound?

Methodological Answer: Crystallization challenges include the compound’s high solubility in polar solvents. Strategies:

- Solvent screening : Use vapor diffusion with mixed solvents (e.g., ethanol/water) to reduce solubility.

- Counterion variation : Replace sodium/potassium with bulkier ions (e.g., tetrabutylammonium) to induce lattice packing.

- Temperature gradients : Slow cooling from 40°C to 4°C promotes nucleation.

Example: Crystals grown in ethanol at 302 K yielded a triclinic system (space group P 1̄) with unit cell parameters a = 8.8121(4) Å, b = 10.6053(4) Å, c = 12.7365(5) Å, and angles α = 80.943°, β = 70.890°, γ = 78.105° .

Key Research Challenges

- Solubility vs. Crystallization : The compound’s dual sulfonate groups enhance aqueous solubility but hinder crystal growth. Use of co-solvents (e.g., DMSO/water) and seeding techniques can mitigate this .

- Photostability in Imaging : Near-infrared (NIR) applications require stabilization against photobleaching. Encapsulation in micelles or covalent modification with electron-withdrawing groups improves stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。